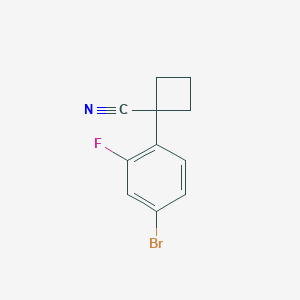

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile

Description

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile is a brominated and fluorinated cyclobutane derivative featuring a carbonitrile functional group. Cyclobutane rings are known to confer moderate ring strain compared to smaller rings like cyclopropane, balancing reactivity and stability in chemical reactions .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOCUNWNHVTRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

This may affect its reactivity in cross-coupling reactions .

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile

- Molecular Formula : C₁₀H₇BrFN

- Molecular Weight : 240.08 g/mol

- Substituents : 4-bromo, 3-fluoro

- Properties : The 3-fluoro substituent creates distinct electronic effects compared to 2-fluoro in the target compound. Meta-fluorine may sterically hinder ortho positions less than para-fluoro, altering regioselectivity in substitution reactions .

Table 1: Substituent Comparison

| Compound | Substituent Positions | Key Electronic Effects |

|---|---|---|

| Target Compound | 4-Br, 2-F | Strong electron-withdrawing para/meta effects |

| 1-(4-Bromophenyl)cyclobutanecarbonitrile | 4-Br | Moderate electron-withdrawing (Br only) |

| 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile | 4-Br, 3-F | Altered steric and electronic distribution |

Ring Size and Strain Effects

Key Compounds:

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile

- Ring Size : Cyclopropane

- Molecular Weight : 240.08 g/mol

- Properties : The cyclopropane ring introduces high ring strain, enhancing reactivity in ring-opening or functionalization reactions. However, this strain may reduce thermal stability compared to cyclobutane analogs .

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

- Molecular Formula : C₁₂H₁₀F₃N

- Molecular Weight : 225.21 g/mol

- Substituents : 4-trifluoromethyl

- Properties : The trifluoromethyl group is a stronger electron-withdrawing group than bromo or fluoro, significantly increasing the electrophilicity of the carbonitrile group. This enhances utility in nucleophilic substitution reactions .

Table 2: Ring Size and Functional Group Impact

| Compound | Ring Size | Key Functional Group | Impact on Reactivity/Stability |

|---|---|---|---|

| Target Compound | Cyclobutane | Carbonitrile | Moderate strain, balanced reactivity |

| 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile | Cyclopropane | Carbonitrile | High strain, increased reactivity |

| 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile | Cyclobutane | Carbonitrile | Enhanced electrophilicity from CF₃ |

Functional Group and Conjugated System Variations

Key Compound:

(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one

- Molecular Formula : C₁₂H₇BrClFOS

- Molecular Weight : 346.60 g/mol

- Key Data : Melting point 133–134°C; LCMS m/z = 346 (M⁺+1) .

- Comparison: The conjugated enone system with a thiophene ring and 4-bromo-2-fluorophenyl group demonstrates how electron-withdrawing substituents stabilize conjugated systems. The target compound’s carbonitrile group may participate in similar electronic interactions but lacks the extended conjugation seen here.

Biological Activity

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a bromo and fluoro phenyl group, as well as a nitrile functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity and interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 244.10 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with cyclobutanecarbonitrile in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound's mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity, and thereby influencing various biological pathways. This interaction can lead to the inhibition of tumor growth and other therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound acts as an inhibitor for certain enzymes involved in cancer progression. For instance, it has been evaluated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune evasion in tumors .

- Cell Line Assays : In vitro assays using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability. Specific assays indicated a significant decrease in proliferation rates in breast cancer cell lines .

- Comparative Studies : When compared with similar compounds, such as other cyclobutane derivatives, this compound showed superior inhibitory activity against specific cancer-related targets, highlighting its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.